

What is 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

Cat. No.: B1592473

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid**: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid** (CAS No. 536693-96-6), a pivotal building block in contemporary organic synthesis. The trifluoromethylpyridine motif is a privileged scaffold in modern agrochemicals and pharmaceuticals, imparting unique physicochemical properties that can enhance biological activity and metabolic stability. This document offers an in-depth analysis of the synthesis of this boronic acid, its characterization, and its critical application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed, field-proven protocols are provided for both the synthesis of the boronic acid from its precursor and its subsequent use in carbon-carbon bond formation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Importance of the 2-Chloro-5-(trifluoromethyl)pyridine Scaffold

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug and agrochemical design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. When combined with a pyridine ring, a common pharmacophore, the resulting trifluoromethylpyridine (TFMP) structure becomes a highly sought-after synthetic intermediate.

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid emerges as a particularly valuable reagent. The boronic acid functionality at the 3-position allows for facile and regioselective carbon-carbon bond formation via Suzuki-Miyaura cross-coupling, while the chlorine atom at the 2-position offers an additional handle for subsequent functionalization or can be a key feature in the final target molecule. Its precursor, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), is a key intermediate in the synthesis of major herbicides such as fluazifop and haloxyfop, as well as insecticides like chlorfluazuron. This underscores the industrial relevance of synthetic routes that utilize derivatives of 2,5-CTF, such as the title boronic acid. This guide will provide the technical details necessary to effectively synthesize and utilize this powerful building block.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.

Physicochemical Properties

Property	Value	Source(s)
CAS Number	536693-96-6	
Molecular Formula	C ₆ H ₄ BClF ₃ NO ₂	
Molecular Weight	225.36 g/mol	
Appearance	White to off-white solid	Assumed from typical boronic acids
Purity	≥95-98% (typical commercial grade)	
Topological Polar Surface Area (TPSA)	53.35 Å ²	
Calculated logP	0.4336	

Note: Experimental melting point and solubility data for this specific boronic acid are not readily available in the literature. For reference, the precursor, 2-chloro-5-(trifluoromethyl)pyridine, has a melting point of 32-34 °C. The related 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid has a melting point of 173-178 °C.

Safety, Handling, and Storage

Hazard Profile:

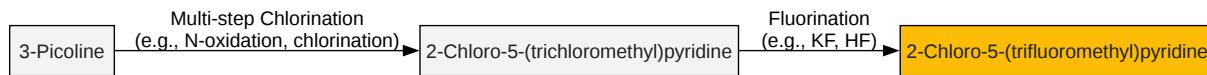
- Acute Toxicity: Harmful if swallowed.
- Skin Corrosion/Irritation: Causes skin irritation.
- Eye Damage/Irritation: Causes serious eye irritation.
- Respiratory Irritation: May cause respiratory irritation.

Handling Recommendations:

- Work in a well-ventilated fume hood.

- Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Wash hands thoroughly after handling.

Storage and Stability: Arylboronic acids can be susceptible to decomposition, primarily through protodeboronation, especially under aqueous and basic conditions. For long-term viability, it is crucial to:


- Store at -20°C in a tightly sealed container.
- Keep in a dry, inert atmosphere (e.g., under argon or nitrogen) to minimize contact with moisture.

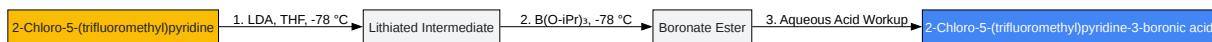
Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

The synthesis of the title boronic acid is a two-stage process: first, the preparation of the precursor, 2-chloro-5-(trifluoromethyl)pyridine, followed by its conversion to the boronic acid via a lithiation-borylation sequence.

Stage 1: Synthesis of the Precursor, 2-Chloro-5-(trifluoromethyl)pyridine

The most common industrial routes to 2-chloro-5-(trifluoromethyl)pyridine start from 3-picoline (3-methylpyridine) or 3-trifluoromethylpyridine. A general, multi-step laboratory-scale approach from 3-picoline is outlined below.

[Click to download full resolution via product page](#)


Caption: Synthesis pathway for the precursor, 2-chloro-5-(trifluoromethyl)pyridine.

- Step 1: N-Oxidation of 3-Picoline. 3-Picoline is oxidized to N-oxy-3-methylpyridine using an oxidant like hydrogen peroxide in a solvent such as glacial acetic acid.
- Step 2: Chlorination of the Pyridine Ring. The N-oxide is then chlorinated, typically using an agent like benzoyl chloride, to introduce a chlorine atom at the 2-position, yielding 2-chloro-5-methylpyridine.
- Step 3: Radical Chlorination of the Methyl Group. The methyl group of 2-chloro-5-methylpyridine is exhaustively chlorinated to a trichloromethyl group using chlorine gas under radical initiation (e.g., UV light or a chemical initiator like AIBN) to give 2-chloro-5-(trichloromethyl)pyridine.
- Step 4: Fluorination. The final step is a halogen exchange (Halex) reaction where the trichloromethyl group is converted to a trifluoromethyl group using a fluorinating agent like potassium fluoride (KF) or hydrogen fluoride (HF) to yield the desired precursor, 2-chloro-5-(trifluoromethyl)pyridine.

Stage 2: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

While a specific published protocol for this exact molecule is elusive, the conversion of pyridines to pyridylboronic acids is a well-established transformation. The most reliable method is a directed ortho-metallation (DoM) followed by borylation.

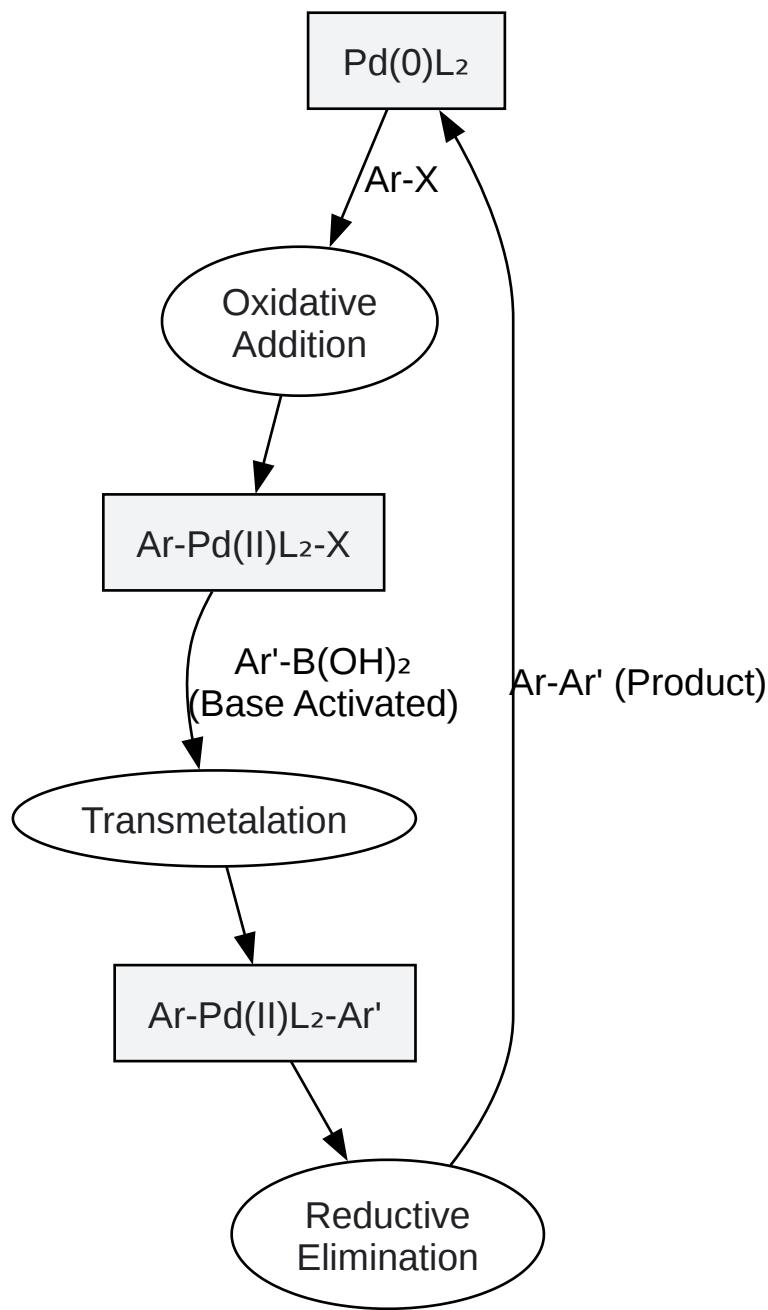
- Directed ortho-Metalation (DoM): The chloro and trifluoromethyl groups are electron-withdrawing, making the pyridine ring protons more acidic. However, the nitrogen atom is the most powerful directing group. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are required to deprotonate the ring regioselectively. The deprotonation is expected to occur at the C4 or C2 positions relative to the nitrogen. Given the presence of the chloro group at C2, deprotonation at C3 is sterically and electronically favored.
- Borylation: The resulting lithiated pyridine is a potent nucleophile that readily attacks the electrophilic boron atom of a borate ester, such as triisopropyl borate.
- Hydrolysis: The initially formed boronate ester is then hydrolyzed under acidic conditions to the final boronic acid.

[Click to download full resolution via product page](#)

Caption: Representative synthesis of the title boronic acid via lithiation-borylation.

- Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
- Formation of LDA: To the cooled THF, add diisopropylamine followed by the dropwise addition of n-butyllithium (n-BuLi). Stir the solution at -78 °C for 30 minutes to form Lithium Diisopropylamide (LDA).
- Lithiation: Slowly add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete deprotonation.
- Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains at -78 °C. Stir for an additional 2-3 hours at -78 °C.
- Quench and Workup: Slowly warm the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Acidify the mixture with 2M HCl to a pH of ~2-3.
- Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield **2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid** as a solid.

Application in Suzuki-Miyaura Cross-Coupling


The primary utility of **2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid** is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of

the most powerful and versatile methods for constructing biaryl and heteroaryl structures.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-limiting step.
- **Transmetalation:** The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the trifluoromethylpyridyl moiety) to the palladium center, displacing the halide.
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the coupling of **2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid** with a generic aryl bromide. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

- **2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid** (1.2 equivalents)
- Aryl bromide (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equivalents)
- Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
- Schlenk flask or microwave vial
- Standard glassware for workup and purification
- Reaction Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq.), **2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid** (1.2 eq.), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%), and the base (e.g., K_2CO_3 , 2.0 eq.).
- Solvent Addition: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
- Reaction: Heat the mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C is typical, with reaction times ranging from 4 to 24 hours. For microwave-assisted synthesis, temperatures of 100-150 °C for 10-30 minutes are common.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of both the synthesized boronic acid and the final coupled products.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Will show characteristic aromatic proton signals for the pyridine ring. The boronic acid protons ($-\text{B}(\text{OH})_2$) are often broad and may exchange with water in the solvent.
 - ^{13}C NMR: Will confirm the number of unique carbon environments in the molecule.
 - ^{19}F NMR: A singlet corresponding to the $-\text{CF}_3$ group is expected. This is a highly sensitive technique for confirming the presence of the trifluoromethyl moiety.
 - ^{11}B NMR: Will show a broad signal characteristic of a trigonal boronic acid.
- Mass Spectrometry (MS): To confirm the molecular weight of the product.
- Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

Conclusion and Future Outlook

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid is a high-value, versatile building block for the synthesis of complex molecules. Its utility is firmly rooted in the robust and reliable Suzuki-Miyaura cross-coupling reaction, which enables the efficient construction of the critical trifluoromethyl-pyridyl-aryl scaffold. This structural motif is of paramount importance in the development of next-generation agrochemicals and pharmaceuticals. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this reagent, accelerating the discovery and development of novel, impactful chemical entities.

- To cite this document: BenchChem. [What is 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1592473#what-is-2-chloro-5-trifluoromethyl-pyridine-3-boronic-acid\]](https://www.benchchem.com/product/b1592473#what-is-2-chloro-5-trifluoromethyl-pyridine-3-boronic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com